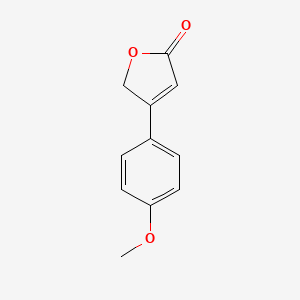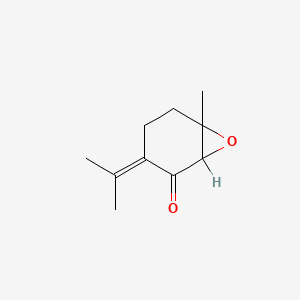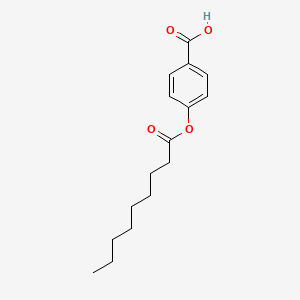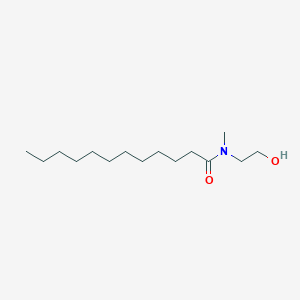
2-Hydroxy-2-phenylbutanoic acid
Übersicht
Beschreibung
2-Hydroxy-2-phenylbutanoic acid is a compound with the molecular formula C10H12O3 . It has a molecular weight of 180.2 and is typically found in a powder form . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12O3/c1-2-10(13,9(11)12)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, one paper discusses the hydroxylation of a similar compound, PBA, via a novel hydride transfer/hydroxyl-rebound mechanism .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 132-134 degrees Celsius . and is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Quantum Computational and Spectroscopic Studies
Research by Raajaraman, Sheela, and Muthu (2019) explored the properties of 2-Hydroxy-2-phenylbutanoic acid (2HPBA) using quantum computational methods. This study utilized density functional theory calculations, and experimental techniques like FT-IR, FT-Raman, and UV-Visible spectra to analyze the molecular structure and properties of 2HPBA. Notably, they conducted molecular docking studies to find potential drug applications of 2HPBA (Raajaraman, Sheela, & Muthu, 2019).
Asymmetric Hydrogenation for ACE Inhibitors
Zhu et al. (2010) achieved direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids to form 2-hydroxy-4-arylbutanoic acids. This process involved a Ru catalyst and was significant for synthesizing intermediates for ACE inhibitors, highlighting a pharmaceutical application of 2-hydroxy-4-arylbutanoic acids, a related compound of this compound (Zhu, Meng, Fan, Xie, & Zhang, 2010).
Biocatalytic Deracemisation for Pharmaceutical Applications
Chadha and Baskar (2002) demonstrated the biocatalytic deracemisation of α-hydroxy esters, including 2-hydroxy-4-phenylbutanoic acid, to produce the (S)-enantiomer with high yield and enantiomeric excess. This method used whole cells of Candida parapsilosis and is relevant for producing pharmaceutical-grade compounds (Chadha & Baskar, 2002).
Synthesis of Enantiopure Compounds
Cha et al. (2008) reported the synthesis of enantiopure (S)-2-hydroxy-4-phenylbutanoic acid using novel hydroxy acid dehydrogenase from Enterobacter sp. BK2K. This study is significant for the production of chiral compounds, which are essential in various pharmaceutical applications (Cha, Kim, Yun, Cho, & Kim, 2008).
Enantioselective Degradation and Environmental Implications
Liu et al. (2011) investigated the microbial degradation of 2-phenylbutyric acid, a related compound, focusing on its enantiomeric forms. They discovered significant differences in the environmental fate of the two enantiomers, which could have implications for the environmental impact of related compounds like this compound (Liu, Han, Li, Shih, & Gu, 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that this compound is a key precursor for the production of angiotensin-converting enzyme (ace) inhibitors . ACE inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure .
Mode of Action
It’s known that the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (opbe) to ®-2-hydroxy-2-phenylbutanoic acid with carbonyl reductases is a key step in the production of ace inhibitors .
Biochemical Pathways
The biochemical pathway involving 2-Hydroxy-2-phenylbutanoic acid is the biocatalytic asymmetric reduction of OPBE to ®-2-Hydroxy-2-phenylbutanoic acid . This process has several advantageous attributes, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .
Result of Action
The result of the action of this compound is the production of ACE inhibitors, which are important prescriptive drugs for preventing the formation of angiotensin II and lowering blood pressure . These inhibitors can decrease the incidence of hypertension, which may induce stroke, heart failure, heart attack, and kidney failure .
Biochemische Analyse
Biochemical Properties
The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to 2-Hydroxy-2-phenylbutanoic acid with carbonyl reductases has several advantageous attributes, including high enantioselectivity, mild reaction condition, high catalytic efficiency, and environmental benignity . An increasing number of OPBE reductases have been discovered owing to the drastic achievements in genomics, screening, and evolution technologies, and process engineering .
Cellular Effects
This compound is a valuable intermediate for the synthesis of angiotensin-converting enzyme inhibitors . The asymmetric reduction of 2-oxo-4-phenylbutanoic acid (OPBA) by oxidoreductases is an efficient approach for its synthesis . This process can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes any enzymes or cofactors that it interacts with. It could also include any effects on metabolic flux or metabolite levels .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-hydroxy-2-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-10(13,9(11)12)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCBZFRDGXIZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35468-69-0 | |
| Record name | NSC147098 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxy-2-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


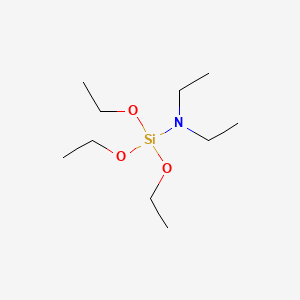
![2-(1H-1,3-benzodiazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B3051620.png)
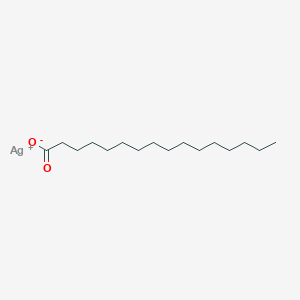

![2-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B3051623.png)

![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, methyl ester](/img/structure/B3051628.png)
